

The Multifaceted Mechanisms of Benzisoxazole-Based Compounds: A Comparative Guide

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Compound of Interest

Compound Name: *5-Nitro-1,2-benzisoxazole*

Cat. No.: *B1295443*

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The benzisoxazole scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with mechanisms spanning antipsychotic, anticancer, and anti-inflammatory activities. This guide provides a comparative analysis of the mechanisms of action for various benzisoxazole-based compounds, supported by quantitative data and detailed experimental protocols to facilitate further research and development.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

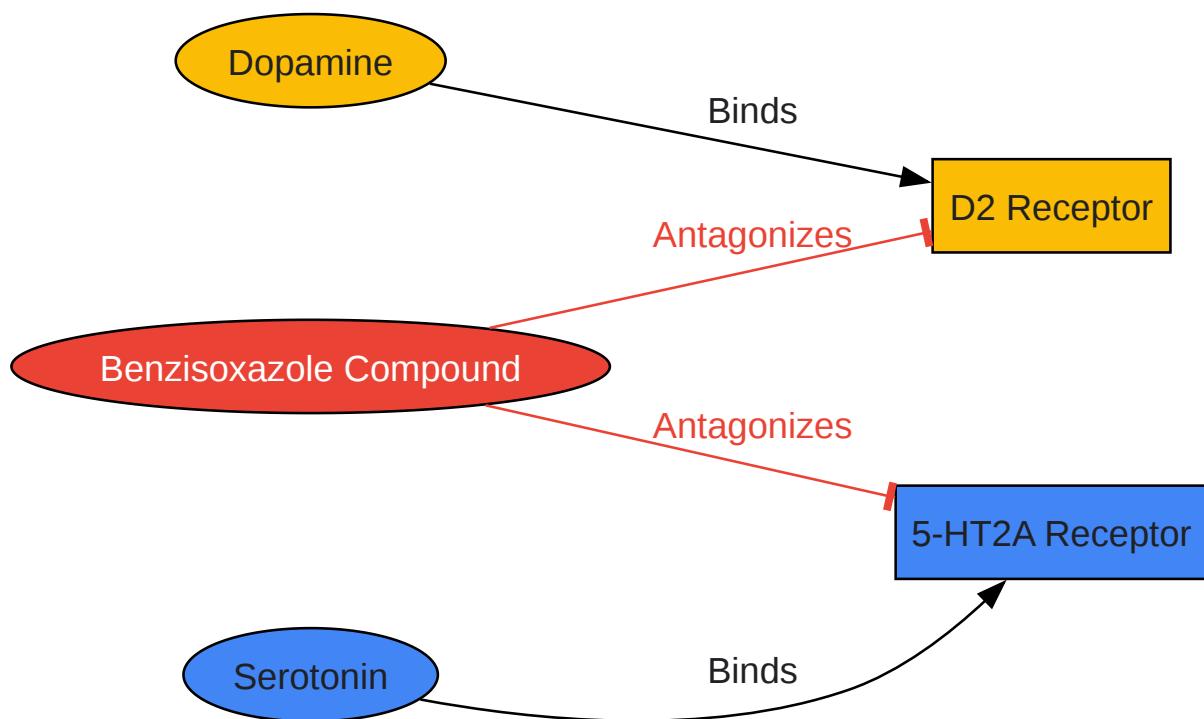
Benzisoxazole derivatives are prominent in the development of atypical antipsychotic drugs. Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The balance of activity at these receptors is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older antipsychotics.[\[1\]](#)[\[2\]](#)[\[3\]](#)

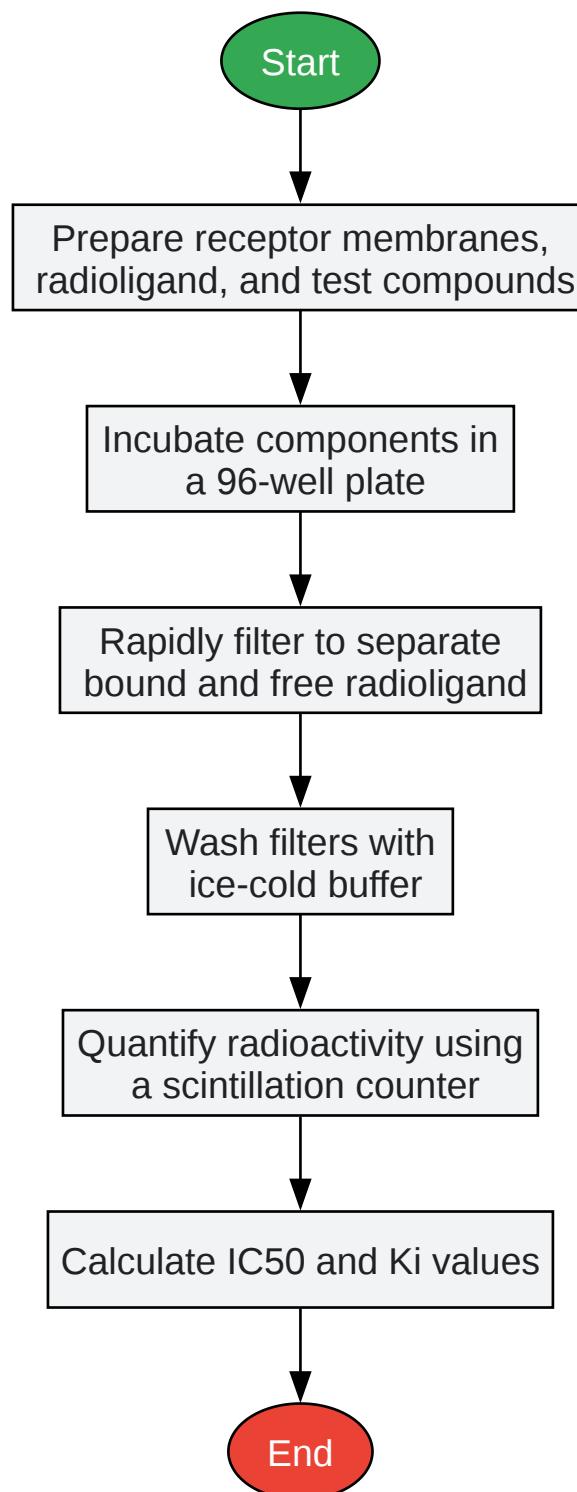
Comparative Receptor Binding Affinities

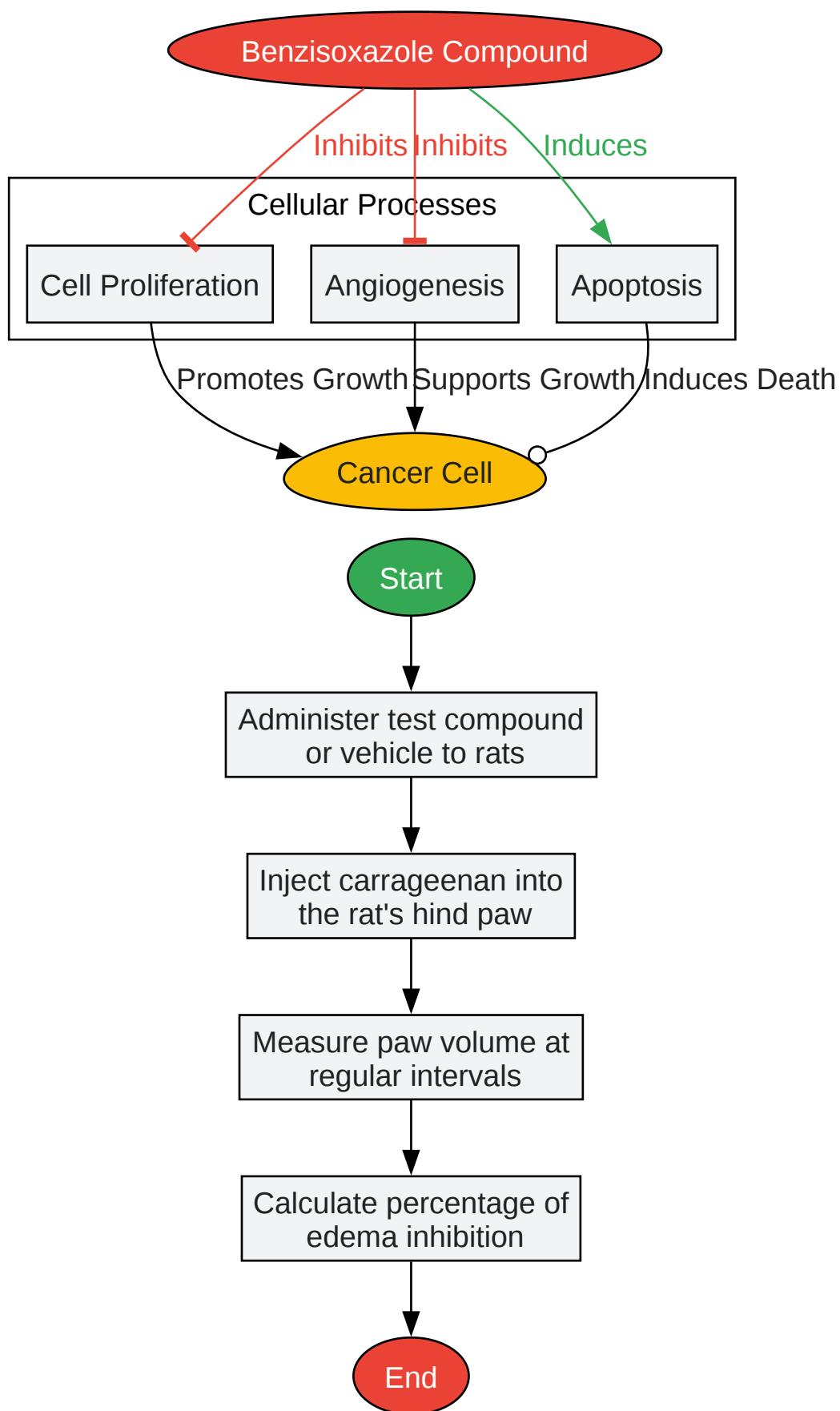
The following table summarizes the in vitro binding affinities (Ki, nM) of representative benzisoxazole-based antipsychotics for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

Compound	Dopamine D2 (Ki, nM)	Serotonin 5-HT2A (Ki, nM)
Risperidone	3.1	0.16
Paliperidone	4.8	0.28
Iloperidone	6.2	0.4

Data compiled from various sources. Experimental conditions may differ, and direct comparison should be made with caution.







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